
5-Amino-1-(4-anisyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(4-anisyl)tetrazole: is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-anisyl)tetrazole typically involves the reaction of 4-anisidine with sodium azide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often in an aqueous environment, to yield the desired tetrazole derivative .
Industrial Production Methods: Industrial production methods for tetrazoles, including this compound, often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of nitriles and sodium azide under microwave irradiation, resulting in efficient and high-yielding production of the tetrazole compound .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(4-anisyl)tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using suitable reducing agents to yield amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amino group
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions
Major Products: The major products formed from these reactions include various substituted tetrazoles, amine derivatives, and oxidized tetrazole compounds .
Scientific Research Applications
Chemistry: 5-Amino-1-(4-anisyl)tetrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in multicomponent reactions to form diverse molecular structures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities. It acts as a bioisosteric replacement for carboxylic acids in drug design .
Industry: The compound finds applications in material science, particularly in the development of high-energy materials and explosives due to its high nitrogen content .
Mechanism of Action
The mechanism by which 5-Amino-1-(4-anisyl)tetrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of an anisyl group.
5-Methyltetrazole: Contains a methyl group at the 5-position instead of an amino group.
1,5-Disubstituted Tetrazoles: These compounds have substitutions at both the 1 and 5 positions, offering different chemical properties
Uniqueness: 5-Amino-1-(4-anisyl)tetrazole is unique due to the presence of both an amino group and an anisyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
CAS No. |
39889-78-6 |
|---|---|
Molecular Formula |
C8H9N5O |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)tetrazol-5-amine |
InChI |
InChI=1S/C8H9N5O/c1-14-7-4-2-6(3-5-7)13-8(9)10-11-12-13/h2-5H,1H3,(H2,9,10,12) |
InChI Key |
MLSCXHMPIIXGCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


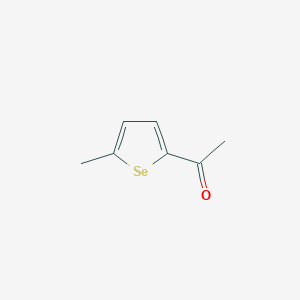

![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)

![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
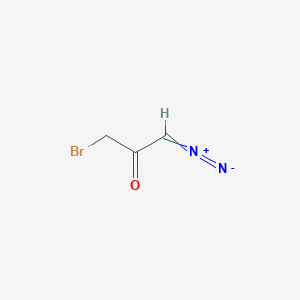
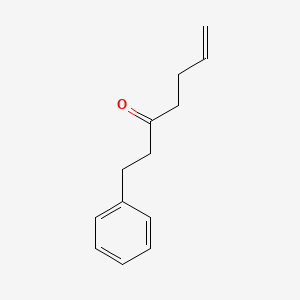
![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)

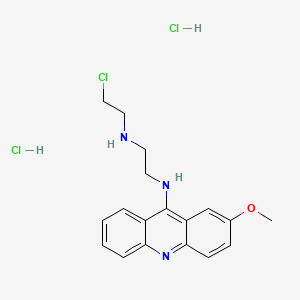
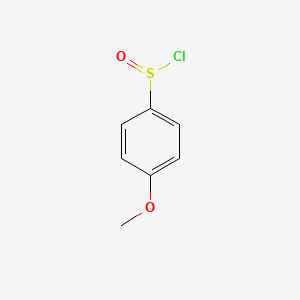
![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)
![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)
